molecular formula C15H12ClN3O2 B1340623 Ethyl 6-chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylate CAS No. 874779-81-4

Ethyl 6-chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylate

Cat. No. B1340623
M. Wt: 301.73 g/mol
InChI Key: SZFUCWJLBGKEGP-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylate is a chemical compound that belongs to the class of imidazo[1,2-b]pyridazines. These compounds have been studied for their potential central nervous system (CNS) activities, particularly their affinity for benzodiazepine receptors, which are implicated in various neurological functions and disorders .

Synthesis Analysis

The synthesis of ethyl 6-chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylate involves the condensation of appropriate precursors, such as ortho-phenylenediamines or phenylhydrazines, with ethyl 4-chloro-3-oxobutanoate. The synthesis of related compounds has been reported, where variations in the substituents on the imidazo[1,2-b]pyridazine core structure have been explored to study their effects on biological activity . These syntheses typically yield the desired products in good amounts and are considered straightforward .

Molecular Structure Analysis

The molecular structure of ethyl 6-chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylate is characterized by the presence of an imidazo[1,2-b]pyridazine core, which is a bicyclic heteroaromatic ring system. The compound also features a phenyl group and a chloro substituent at specific positions on the imidazo[1,2-b]pyridazine ring, which are thought to influence its binding affinity to benzodiazepine receptors .

Chemical Reactions Analysis

The chemical reactivity of ethyl 6-chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylate is not explicitly detailed in the provided papers. However, compounds within this class have been tested for their ability to displace [3H]diazepam from benzodiazepine receptors, which suggests that they may interact with the receptor sites through specific binding interactions . The presence of the ethoxy group and the chloro substituent may play a role in these interactions.

Physical and Chemical Properties Analysis

Scientific Research Applications

  • Synthesis and Pharmacological Activity : A study by Abignente et al. (1992) involved the synthesis of ethyl 2-methylimidazo[1,2-b]pyridazine-3-carboxylates and their pharmacological testing for anti-inflammatory, analgesic, and ulcerogenic actions. Their ability to inhibit prostaglandin biosynthesis was also evaluated, providing insights into structure-activity relationships and mechanisms of action (Abignente et al., 1992).

  • Antimicrobial Properties : Farag et al. (2008) reported on the use of a related compound, ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate, in synthesizing various pyrido[1,2-f]pyrimidine derivatives. These compounds were evaluated for their antimicrobial properties, demonstrating the potential for developing new antimicrobial agents (Farag et al., 2008).

  • Central Nervous System Activity : Research by Barlin et al. (1994) focused on the synthesis of various imidazo[1,2-b]pyridazines, including their ability to displace diazepam from rat brain membranes. This study provided insights into the potential central nervous system activities of these compounds, highlighting their relevance in neurological research (Barlin et al., 1994).

  • Anticancer Activity : Abdel-Motaal et al. (2020) explored the synthesis of new heterocycles using ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate as a building block. These compounds were evaluated for their anticancer activity against colon cancer cell lines, contributing to the ongoing research in cancer therapeutics (Abdel-Motaal et al., 2020).

  • Palladium-Catalyzed Arylation : Akkaoui et al. (2010) reported on the direct intermolecular C-H arylation of 6-chloroimidazo[1,2-b]pyridazine. This research highlights the potential for synthesizing various 3-(hetero)arylimidazo[1,2-b]pyridazines through microwave-assisted, one-pot, two-step cross-coupling processes, opening avenues for creating novel compounds (Akkaoui et al., 2010).

Future Directions

Imidazo[1,2-b]pyridazine derivatives, including Ethyl 6-chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylate, have been widely studied in drug molecules due to their good biological activity . They provide a variety of bioactive molecules and are an important heterocyclic nucleus . The successful kinase inhibitor bonatinib has aroused strong interest in exploring new derivatives of imidazo[1,2-b]pyridazine . These compounds show different biological activities and pharmacological properties, such as antifungal, anti-diabetes, antiparasitic, anti-inflammatory, anti-proliferative activity, acetylcholinesterase inhibitors, etc . Therefore, future research may continue to explore the potential applications of these compounds in various therapeutic areas.

properties

IUPAC Name

ethyl 6-chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O2/c1-2-21-15(20)14-13(10-6-4-3-5-7-10)17-12-9-8-11(16)18-19(12)14/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZFUCWJLBGKEGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N1N=C(C=C2)Cl)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylate

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